ZT-1a

Catalog No.
S11222229
CAS No.
M.F
C22H15Cl3N2O2
M. Wt
445.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ZT-1a

Product Name

ZT-1a

IUPAC Name

5-chloro-N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxybenzamide

Molecular Formula

C22H15Cl3N2O2

Molecular Weight

445.7 g/mol

InChI

InChI=1S/C22H15Cl3N2O2/c1-12-8-16(18(11-26)13-2-4-14(23)5-3-13)19(25)10-20(12)27-22(29)17-9-15(24)6-7-21(17)28/h2-10,18,28H,1H3,(H,27,29)

InChI Key

RPTKRVXJNWPJLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)Cl)O)Cl)C(C#N)C3=CC=C(C=C3)Cl

ZT-1a is a highly selective, non-ATP-competitive inhibitor of STE20/SPS1-related proline-alanine-rich kinase (SPAK). By binding to the allosteric pocket of the conserved carboxy-terminal (CCT) domain, it disrupts SPAK interaction with upstream WNK kinases [1]. In procurement and assay design, ZT-1a serves as a critical tool compound for modulating cation-chloride cotransporters (CCCs), specifically by inhibiting NKCC1 and stimulating KCCs [1]. Its high blood-brain barrier penetrability and stable efficacy independent of intracellular ATP concentrations make it a preferred precursor and reference standard for neuroprotection, ischemic stroke, and vascular dementia research workflows [1].

Substituting ZT-1a with direct NKCC1 inhibitors (such as bumetanide) or broad-spectrum ATP-competitive kinase inhibitors (like staurosporine) fundamentally alters experimental outcomes and limits in vivo applicability [1]. Bumetanide suffers from poor blood-brain barrier permeability and only blocks NKCC1, failing to provide the dual-action stimulation of KCCs necessary for complete cellular chloride extrusion in neural tissues [1]. Meanwhile, ATP-competitive inhibitors lose potency in ischemic or metabolically stressed models where intracellular ATP levels fluctuate wildly [1]. Furthermore, earlier-generation SPAK inhibitors like closantel or STOCK1S-14279 exhibit lower potency and higher off-target toxicity, making them unreliable for precise in vivo neuroprotection assays or long-term dosing protocols [1].

Superior Modulation of SPAK-Dependent CCC Phosphorylation vs. Legacy Scaffolds

In comparative in vitro assays, ZT-1a demonstrates significantly higher potency in modulating SPAK-dependent cation-chloride cotransporter (CCC) phosphorylation compared to first-generation inhibitors like Closantel and STOCK1S-14279 [1]. At 1 µM, ZT-1a inhibits the phosphorylation of NKCC1 at p-Thr203/207/212 by 72%, and at 3 µM, it inhibits KCC sites 1/2 by 65-77% in HEK-293 cells [1]. This enhanced efficacy allows for lower dosing in cellular assays, reducing the risk of off-target effects and improving assay reproducibility.

Evidence DimensionInhibition of NKCC1 p-Thr203/207/212 phosphorylation
Target Compound Data72% inhibition at 1 µM
Comparator Or BaselineClosantel and STOCK1S-14279 (lower potency, requiring higher concentrations for equivalent inhibition)
Quantified DifferenceZT-1a achieves >70% inhibition at low micromolar (1-3 µM) concentrations, outperforming legacy scaffolds.
ConditionsHEK-293 cells, 30 min exposure

Procuring ZT-1a ensures higher target engagement at lower concentrations, minimizing off-target cytotoxicity in sensitive neural cell models.

Stable IC50 Across Fluctuating ATP Concentrations

Unlike broad-spectrum kinase inhibitors such as staurosporine, ZT-1a maintains a stable inhibitory profile regardless of intracellular ATP levels [1]. Kinase assays reveal that ZT-1a inhibits SPAK activity with consistent IC50 values of 44.3 µM, 35.0 µM, and 46.7 µM at ATP concentrations of 0.01 mM, 0.1 mM, and 1.0 mM, respectively [1]. In contrast, the IC50 of staurosporine increases proportionally with ATP concentration [1]. This non-ATP-competitive mechanism is critical for ischemic stroke models, where rapid ATP depletion and subsequent reperfusion fluctuations confound the efficacy of traditional ATP-competitive drugs.

Evidence DimensionIC50 stability across ATP concentrations
Target Compound DataIC50 remains stable (35.0 - 46.7 µM) across 0.01 to 1.0 mM ATP
Comparator Or BaselineStaurosporine (IC50 increases proportionally with ATP concentration)
Quantified DifferenceZT-1a maintains consistent target inhibition independent of ATP availability.
ConditionsIn vitro SPAK kinase assay with varying ATP concentrations

Buyers designing ischemia or metabolic stress assays must use ZT-1a to prevent loss of compound efficacy during ATP-depleted experimental phases.

High Selectivity Over Broad-Spectrum Kinase Inhibitors

ZT-1a exhibits an exceptionally clean selectivity profile, which is essential for isolating SPAK-specific pathways in complex in vivo systems [1]. In a standard Dundee profiling panel of 140 recombinant kinases, 98% of the kinases were not inhibited by more than 70% at a concentration of 1 µM ZT-1a [1]. This high selectivity minimizes confounding variables compared to generic kinase inhibitors or earlier repurposed anthelmintic drugs (like rafoxanide or closantel) that exhibit broader off-target interactions [1].

Evidence DimensionKinase panel selectivity (140 kinases)
Target Compound Data98% of kinases not inhibited >70% at 1 µM ZT-1a
Comparator Or BaselineGeneric kinase inhibitors / early-generation SPAK inhibitors (higher off-target binding)
Quantified DifferenceHighly specific SPAK allosteric targeting with minimal cross-reactivity.
ConditionsIn vitro Dundee kinase profiling panel at 1 µM

Procuring a highly selective inhibitor reduces false positives and simplifies data interpretation in multiplexed kinase signaling studies.

Ischemic Stroke and Reperfusion Models

ZT-1a is the optimal choice for in vivo stroke models because its non-ATP-competitive nature allows it to remain effective during the ATP-depleted ischemic phase, successfully reducing cerebral edema and infarct volume without the efficacy drop-off seen in ATP-competitive alternatives [1].

Vascular Dementia (VCID) and Neuroinflammation Assays

Due to its ability to cross the blood-brain barrier and prevent reactive astrogliosis and demyelination, ZT-1a is procured as a reference standard for long-term neuroprotection studies, outperforming direct loop diuretics like bumetanide that lack CNS penetrability [2].

Ion Transporter (NKCC1/KCC) Modulation Screening

For laboratories studying cellular chloride homeostasis, ZT-1a provides a superior alternative to direct NKCC1 inhibitors by enabling the simultaneous downstream inhibition of NKCC1 and stimulation of KCCs via upstream SPAK blockade [3].

XLogP3

6.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

444.019911 g/mol

Monoisotopic Mass

444.019911 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-08-2024

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